molecular formula C5H5N3OS B13213301 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile

2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile

Cat. No.: B13213301
M. Wt: 155.18 g/mol
InChI Key: NUKFGXVAVVPDJR-UHFFFAOYSA-N
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Description

2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxymethyl and acetonitrile functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with glyoxal to form the thiadiazole ring, followed by the introduction of the hydroxymethyl and acetonitrile groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]ethanol
  • 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]methanol
  • 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]propionitrile

Uniqueness

2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile

InChI

InChI=1S/C5H5N3OS/c6-2-1-4-7-8-5(3-9)10-4/h9H,1,3H2

InChI Key

NUKFGXVAVVPDJR-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=NN=C(S1)CO

Origin of Product

United States

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